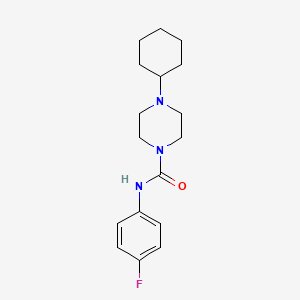

4-cyclohexyl-N-(4-fluorophenyl)-1-piperazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of analogs related to 4-cyclohexyl-N-(4-fluorophenyl)-1-piperazinecarboxamide involves multiple steps, including the nitro substitution of precursors and the condensation reactions between carbamimide and specific acids in the presence of catalysts. For example, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared through such nitro substitution by the (18)F anion, highlighting the intricate processes involved in the compound's synthesis (García et al., 2014).

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction and spectroscopic evidence, such as LCMS, NMR, and IR, confirms the compound's structure and crystallization in specific systems. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized, showing the compound's crystallization in the monoclinic system and providing insights into its molecular geometry (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-cyclohexyl-N-(4-fluorophenyl)-1-piperazinecarboxamide derivatives may include substitution, decarboxylation, and cyclization reactions. These processes significantly impact the compound's pharmacological and biological properties, as demonstrated in studies involving analogs for receptor binding and neurotransmitter interactions (Mella et al., 2001).

Physical Properties Analysis

The physical properties, such as crystallization parameters and thermal stability, are crucial for understanding the compound's behavior under various conditions. Crystallographic studies provide detailed insights into the compound's stability and interactions within the crystal lattice, aiding in the development of related compounds with desired physical properties (Awasthi et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability under different conditions, is vital for the compound's application in research and potential therapeutic uses. Studies involving analogs have explored these properties in detail, contributing to the compound's chemical profile and its implications for further scientific exploration (Boyineni & Jayanty, 2014).

Scientific Research Applications

PET Tracers and Serotonin 5-HT1A Receptors

4-cyclohexyl-N-(4-fluorophenyl)-1-piperazinecarboxamide derivatives have been extensively studied for their applications in positron emission tomography (PET) imaging, focusing on their affinity and selectivity for serotonin 5-HT1A receptors. These receptors play a crucial role in neuropsychiatric disorders, making the derivatives valuable for in vivo quantification and understanding the receptor's involvement in various conditions. For instance, one study developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635, finding that the cyclohexanecarboxamide derivative is a reversible, selective, and high-affinity 5-HT1A receptor antagonist. This derivative demonstrated high brain uptake, slow brain clearance, and stability to defluorination, indicating its promise as a PET radioligand for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Pharmacokinetic and Metabolic Studies

Further research into these derivatives includes pharmacokinetic and metabolic studies, vital for understanding their behavior in biological systems and optimizing their therapeutic and diagnostic use. For example, one study synthesized fluorine-18-labeled 5-HT1A antagonists, revealing the compounds' biological properties and potential for assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution. These studies highlight the derivatives' utility in neuroscience research and potential clinical applications, especially in PET imaging for neuropsychiatric disorders (Lang et al., 1999).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-cyclohexyl-N-(4-fluorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFLPCIBZDMGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclohexyl-N-(4-fluorophenyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)